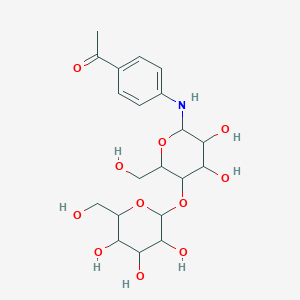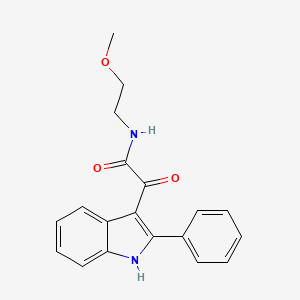![molecular formula C18H17BrClNO3 B4303511 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid](/img/structure/B4303511.png)
4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid
Vue d'ensemble
Description
4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid, also known as BMB-4, is a novel small molecule inhibitor that has shown potential in cancer research. It was first synthesized in 2011 by a team of researchers at the University of Illinois, and since then, it has been studied extensively for its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid involves the inhibition of HSP90, a chaperone protein that is involved in the folding and stabilization of many client proteins. HSP90 is overexpressed in many cancer cells and is essential for the activation of several signaling pathways that promote cancer cell survival and proliferation. 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid binds to the ATP-binding site of HSP90, preventing the protein from functioning properly. This leads to the degradation of several client proteins, including those involved in cell cycle regulation and apoptosis, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, inhibits angiogenesis, and reduces the migration and invasion of cancer cells. 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid is its high potency and selectivity for HSP90, making it a promising candidate for cancer therapy. However, there are also some limitations to its use in lab experiments. 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid is a small molecule inhibitor, which means that it may have limited bioavailability and may not be able to penetrate certain tissues or tumors. Additionally, the synthesis of 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid can be complex and time-consuming, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid in cancer research. One potential application is in the development of combination therapies that include 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid and other chemotherapeutic agents. 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid has also shown promise in the treatment of drug-resistant cancer cells, suggesting that it may be useful in overcoming resistance to current therapies. Additionally, further studies are needed to determine the optimal dosing and administration of 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid in preclinical and clinical trials. Overall, 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid represents a promising new avenue for the treatment of cancer and warrants further investigation.
Applications De Recherche Scientifique
4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of many cellular processes. By inhibiting HSP90, 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid disrupts the function of several key signaling pathways that are essential for cancer cell survival and proliferation.
Propriétés
IUPAC Name |
4-(3-bromo-4-methylanilino)-2-[(4-chlorophenyl)methyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO3/c1-11-2-7-15(10-16(11)19)21-17(22)9-13(18(23)24)8-12-3-5-14(20)6-4-12/h2-7,10,13H,8-9H2,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBQFVQJWMMHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(CC2=CC=C(C=C2)Cl)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-methylanilino)-2-(4-chlorobenzyl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-amino-1'-(2,4-difluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4303431.png)
![25-ethyl-12,24-dioxa-25-azahexacyclo[11.11.1.0~2,11~.0~3,8~.0~14,23~.0~15,20~]pentacosa-2,3,5,7,8,10,14,15,17,19,20,22-dodecaene](/img/structure/B4303438.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(3-isopropoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4303440.png)
![ethyl 3-(2-chlorophenyl)-3-{[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]amino}propanoate](/img/structure/B4303448.png)
![methyl 4-[3-(4-chlorophenoxy)-1-(4-fluorobenzyl)-4-oxoazetidin-2-yl]benzoate](/img/structure/B4303456.png)
![5-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4303460.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4303467.png)
![N-(1-adamantylmethyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4303486.png)
![3-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4303490.png)
![3-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4303496.png)
![2,2'-[piperazine-1,4-diylbis(methylene)]bis[3,4-dimethyl-6-(1-phenylethyl)phenol]](/img/structure/B4303504.png)
![1-(butylthio)-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4303519.png)

